

# A Comparative Guide to the Leaching of Diisodecyl Adipate from Polymer Materials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diisodecyl adipate

Cat. No.: B167166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leaching characteristics of **Diisodecyl adipate** (DIDA), a common non-phthalate plasticizer, from polymer materials. Due to the limited availability of direct quantitative leaching data for DIDA in the public domain, data for Di(2-ethylhexyl) adipate (DEHA), a close structural analog, is used as a primary reference for adipate plasticizers. This guide compares the migration performance of adipates with common alternative plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and Trioctyl trimellitate (TOTM).

The selection of a plasticizer is a critical consideration in the development of polymer-based products, especially for sensitive applications in the pharmaceutical and food industries. Leaching of plasticizers can impact the safety, efficacy, and regulatory compliance of the final product. This guide aims to provide an objective comparison supported by available experimental data to aid in material selection and risk assessment.

## Comparative Leaching Data of Plasticizers

The following tables summarize quantitative data from various studies on the migration of different plasticizers from Polyvinyl Chloride (PVC), a commonly used polymer in medical devices and food packaging.

Table 1: Migration of Adipate Plasticizers (as DEHA) from PVC Films into Food and Food Simulants

| Food/Simulant Type       | Food Item/Simulant  | Temperature (°C) | Duration                               | Migration Level (mg/kg or mg/dm <sup>2</sup> ) |
|--------------------------|---------------------|------------------|--|--|
| Fatty Foods              | Cheese (Kefalotyri) | 5                | 240 h                                  | 345.4 mg/kg (18.9 mg/dm <sup>2</sup> )         |
| Cheese (Edam)            | 5                   | 240 h            | 222.5 mg/kg (12.2 mg/dm <sup>2</sup> ) |  |
| Cheese (Feta)            | 5                   | 240 h            | 133.9 mg/kg (7.3 mg/dm <sup>2</sup> )  |  |
| Uncooked Meat & Poultry  | Retail Storage      | -                | 1.0 - 72.8 mg/kg[1]                    |  |
| Cooked Chicken Portions  | Retail Storage      | -                | 9.4 - 48.6 mg/kg[1]                    |  |
| Baked Goods & Sandwiches | Retail Storage      | -                | 11 - 212 mg/kg[1]                      |  |
| Fatty Food Simulant      | Isooctane           | 20               | 48 h                                   | Working range defined as 5–25 mg/kg            |
| Aqueous Foods            | Fruit & Vegetables  | Retail Storage   | -                                      | < 2.0 mg/kg[1]                                 |
| Aqueous Food Simulant    | Water               | -                | -                                      | At or below 0.1 mg/dm <sup>2</sup>             |

Data for DEHA is used as a proxy for DIDA.

Table 2: Comparative Migration of Alternative Plasticizers from PVC Medical Tubing

| Plasticizer | Simulant                  | Temperature (°C) | Duration | Migration Level   |
|-------------|---------------------------|------------------|----------|---|
| DEHP        | Ethanol/Water (50/50 v/v) | 40               | 24 h     | Highest migration ability                               |
| DINCH       | Ethanol/Water (50/50 v/v) | 40               | 24 h     | Similar to DEHP (1/8th of initial amount)               |
| DEHT        | Ethanol/Water (50/50 v/v) | 40               | 24 h     | Three times smaller than DEHP                           |
| TOTM        | Ethanol/Water (50/50 v/v) | 40               | 24 h     | More than 20 times less than DEHP                       |
| DEHP        | Human Blood (in vitro)    | 37               | -        | High migration rate[2]                                  |
| TOTM        | Human Blood (in vitro)    | 37               | -        | Distinctly lower than DEHP (by a factor of approx. 350) |

## Experimental Protocols

This section details a general experimental protocol for determining the specific migration of a plasticizer from a polymer material into a food simulant, based on established methodologies.

Protocol: Determination of Plasticizer Migration from a Polymer Film into a Food Simulant using Gas Chromatography-Mass Spectrometry (GC-MS)

### 1. Materials and Reagents:

- Polymer film containing the plasticizer of interest (e.g., DIDA).
- Food Simulants:

- Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods).
- Simulant D2: Olive oil or isooctane (for fatty foods)[3].
- Internal Standard (IS) solution (e.g., a deuterated analog of the plasticizer).
- Extraction solvent (e.g., hexane or chloroform)[4].
- Anhydrous sodium sulfate.
- Glassware: migration cells, volumetric flasks, pipettes, vials.

## 2. Sample Preparation:

- Cut the polymer film into specimens of known surface area (e.g., 1 dm<sup>2</sup>).
- Clean the specimens to remove any surface contamination.

## 3. Migration Test:

- Place the polymer specimen in a migration cell.
- Add a known volume of the pre-conditioned food simulant to the cell, ensuring the specimen is fully immersed. The standard ratio is typically 6 dm<sup>2</sup> of sample per 1 L of simulant.
- Seal the migration cell and incubate under the desired time and temperature conditions (e.g., 10 days at 40°C for general long-term storage simulation)[5].
- For each time point, prepare triplicate samples.

## 4. Sample Extraction:

- Aqueous Simulants (e.g., 10% Ethanol):
  - Take a known aliquot of the simulant.
  - Add the internal standard.
  - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

- Dry the organic phase with anhydrous sodium sulfate.
- Concentrate the extract to a known volume.
- Fatty Food Simulants (e.g., Olive Oil):
  - Take a known aliquot of the simulant.
  - Add the internal standard.
  - Perform a solvent extraction and cleanup procedure to separate the plasticizer from the fatty matrix. This may involve techniques like solid-phase extraction (SPE).
  - Concentrate the final extract to a known volume.

## 5. GC-MS Analysis:

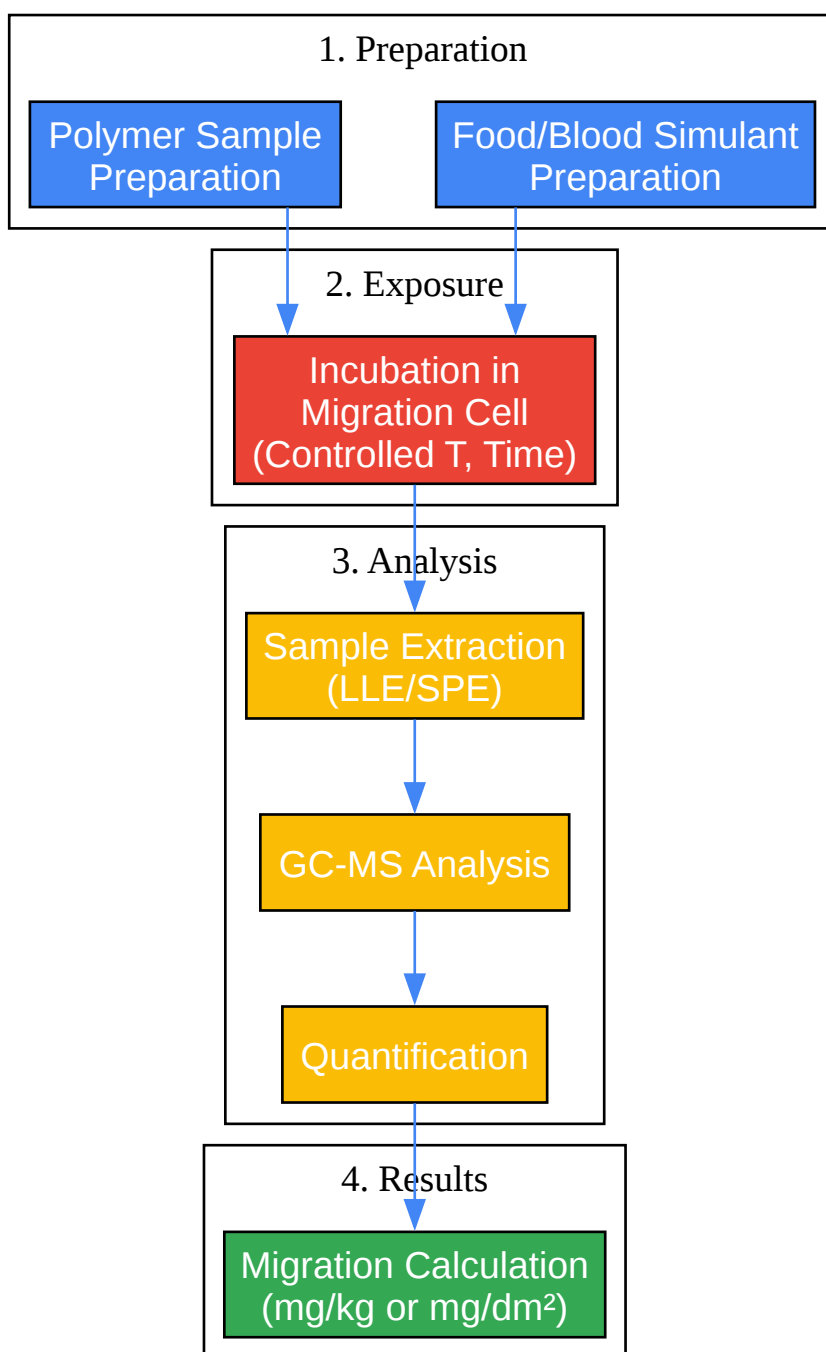
- Instrument Conditions (Example):
  - GC Column: Capillary column (e.g., 5% diphenyl - 95% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness)[4].
  - Carrier Gas: Helium.
  - Injector: Split/splitless, with an appropriate temperature program.
  - Oven Temperature Program: A gradient program to ensure separation of the target analyte from other components (e.g., initial temperature of 90°C, ramp to 250°C)[4].
  - MS Detector: Electron Impact (EI) ionization, operating in Selected Ion Monitoring (SIM) mode for quantification.
- Quantification:
  - Create a calibration curve using standard solutions of the plasticizer with the internal standard.
  - Inject the extracted samples and quantify the plasticizer concentration based on the calibration curve.

#### 6. Calculation of Migration:

- Calculate the amount of plasticizer migrated into the simulant.
- Express the migration in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm<sup>2</sup> of the sample surface area (mg/dm<sup>2</sup>).

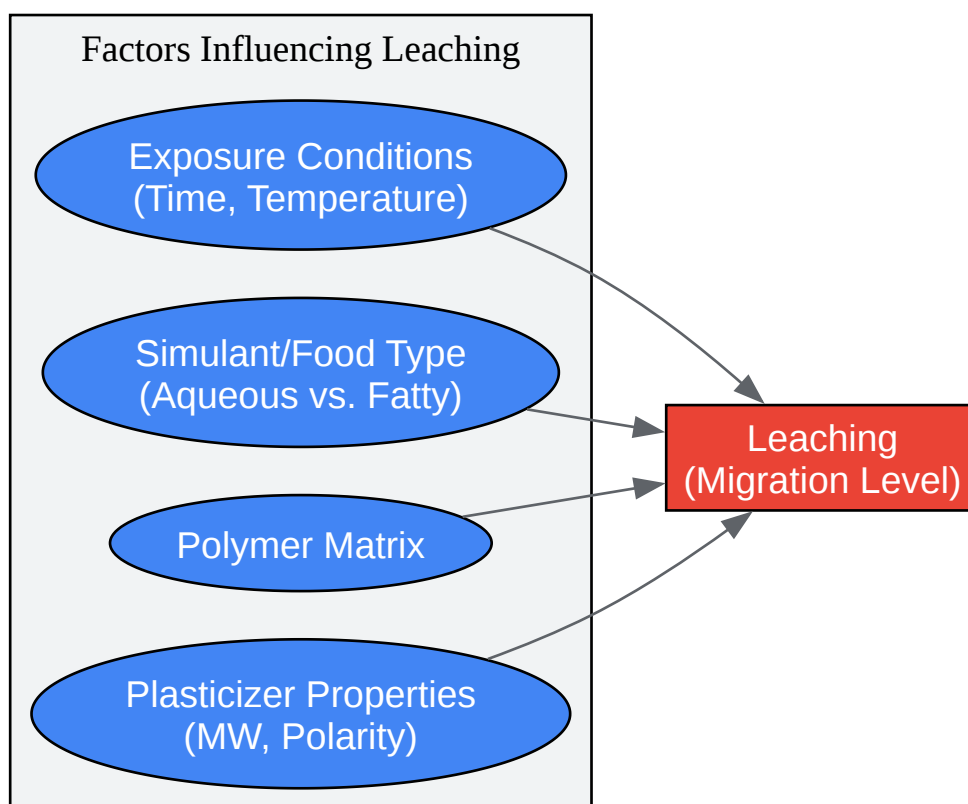
## Visualizations

The following diagrams illustrate the key workflows and relationships in leaching studies.



[Click to download full resolution via product page](#)

### Experimental Workflow for Leaching Studies



[Click to download full resolution via product page](#)

#### Factors Influencing Plasticizer Leaching

##### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global migration from plastic materials into olive oil and isooctane: an experimental comparison - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. [umc.edu.dz](http://umc.edu.dz) [[umc.edu.dz](http://umc.edu.dz)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [A Comparative Guide to the Leaching of Diisodecyl Adipate from Polymer Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167166#leaching-studies-of-diisodecyl-adipate-from-polymer-materials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)